molecular formula C10H6BrF6NO B1266276 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline CAS No. 99468-72-1

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline

Cat. No. B1266276
CAS RN: 99468-72-1
M. Wt: 350.05 g/mol
InChI Key: DCCKYVKUIKRMPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline, involves multistep reactions starting from commercially available 3,5-bis(trifluoromethyl)benzylamine and aniline derivatives. These syntheses highlight the versatility of the 3,5-bis(trifluoromethyl)aniline framework as a building block for developing complex molecules through reactions such as nitration, bromination, and amide formation (Ciber et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline is characterized by the presence of electron-withdrawing trifluoromethyl groups which can significantly influence the electronic properties of the molecule. These groups make the aniline nitrogen more susceptible to electrophilic substitution reactions and affect the overall electronic distribution across the molecule, as seen in various structural analyses.

Chemical Reactions and Properties

Compounds containing the 3,5-bis(trifluoromethyl)aniline moiety undergo a range of chemical reactions, including organometallic reactions, ring-opening of epoxides with anilines, and photocatalytic transformations. These reactions are influenced by the electron-withdrawing effect of the trifluoromethyl groups, which can stabilize intermediate species and facilitate unique reaction pathways (Porwisiak et al., 1996).

Scientific Research Applications

Applications in Organic Synthesis

3,5-Bis(trifluoromethyl)aniline has been utilized in various organic synthesis processes. For instance, it serves as an efficient monodentate transient directing group in the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes, producing 9-fluorenones with high yields and regioselectivities (Wang et al., 2019). Additionally, it is used in the synthesis of 3,5-bis(trifluoromethyl)salicylic acid, a biologically important intermediate, through a series of chemical reactions including diazotization and iodination (Sui & Macielag, 1997).

In Pesticide Synthesis

3,5-Bis(trifluoromethyl)aniline plays a crucial role in the synthetic process of novel pesticides like Bistrifluron. It undergoes various chemical transformations, including chlorination and reaction with oxalyl chloride, to contribute to the synthesis of this pesticide which exhibits potent growth-retarding activity against pests (Liu An-chan, 2015).

Synthesis of Organic Compounds

It is also employed in the safe and efficient preparation of 3,5-bis(trifluoromethyl)acetophenone, a chemical that has various applications in organic chemistry (Zhao Li-qiang, 2007). Moreover, its use extends to the synthesis of partially fluorinated compounds, which are important in the development of epoxy systems with improved water resistance (Johncock & Tudgey, 1983).

In Medicinal Chemistry

3,5-Bis(trifluoromethyl)aniline is a key component in the synthesis of various medicinal compounds. For example, it is used in the synthesis and evaluation of amino pyrazole derivatives for their antifungal and antimicrobial activities (Shah et al., 2018).

Safety and Hazards

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure, respiratory irritation, and is toxic if inhaled. It also causes serious eye irritation and skin irritation. It is harmful in contact with skin and if swallowed .

properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-bromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF6NO/c11-4-8(19)18-7-2-5(9(12,13)14)1-6(3-7)10(15,16)17/h1-3H,4H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCKYVKUIKRMPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20912696
Record name N-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)-N-(bromoacetyl)aniline

CAS RN

99468-72-1
Record name N-(3,5-Bis(trifluoromethyl)phenyl)-2-bromo-acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099468721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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